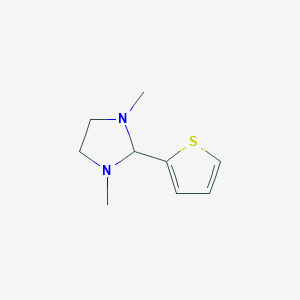

1,3-Dimethyl-2-(2-thienyl)imidazolidine

Description

The exact mass of the compound 1,3-Dimethyl-2-(2-thienyl)imidazolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dimethyl-2-(2-thienyl)imidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-2-(2-thienyl)imidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dimethyl-2-thiophen-2-ylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHONCXGFIYIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383919 | |

| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104208-13-1 | |

| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine, a heterocyclic compound with potential applications in pharmaceutical development and organic synthesis.[1][2] This guide details the synthesis pathway, provides a comprehensive experimental protocol, and presents key data in a structured format.

Synthesis Pathway

The synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine is achieved through a classical condensation reaction. This method involves the reaction of a 1,2-diamine, specifically N,N'-dimethylethylenediamine, with an aromatic aldehyde, thiophene-2-carboxaldehyde. This reaction is a well-established method for the formation of 2-substituted imidazolidines.[3][4]

The overall reaction is as follows:

N,N'-dimethylethylenediamine + Thiophene-2-carboxaldehyde → 1,3-Dimethyl-2-(2-thienyl)imidazolidine + Water

This reaction typically proceeds with good yields and can be carried out under relatively mild conditions. The removal of water, often by azeotropic distillation, can drive the reaction to completion.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine, adapted from established procedures for similar condensations.[4]

2.1. Materials and Reagents

-

N,N'-Dimethylethylenediamine (C4H12N2, MW: 88.15 g/mol )

-

Thiophene-2-carboxaldehyde (C5H4OS, MW: 112.15 g/mol )

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

2.2. Equipment

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.3. Synthesis Procedure

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add N,N'-dimethylethylenediamine (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq).

-

Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours, or when no more water is collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation to afford 1,3-Dimethyl-2-(2-thienyl)imidazolidine as a light yellow to brown clear liquid.[5]

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| N,N'-Dimethylethylenediamine | C4H12N2 | 88.15 | Reactant | 1.0 |

| Thiophene-2-carboxaldehyde | C5H4OS | 112.15 | Reactant | 1.0 |

| 1,3-Dimethyl-2-(2-thienyl)imidazolidine | C9H14N2S | 182.29 | Product | - |

Table 2: Physicochemical and Expected Analytical Data

| Property | Value |

| Physical State | Light yellow to brown clear liquid[5] |

| CAS Number | 104208-13-1[5] |

| Purity (Typical) | >90.0% (GC)[5] |

| Expected Yield | 60-85% |

| Expected ¹H NMR (CDCl₃, δ ppm) | Signals for N-CH₃, N-CH₂-CH₂-N, methine C-H, and thienyl protons are expected. |

| Expected ¹³C NMR (CDCl₃, δ ppm) | Signals for N-CH₃, N-CH₂-CH₂-N, methine C-H, and thienyl carbons are expected. |

| Expected Mass Spectrum (m/z) | Molecular ion peak [M]⁺ at approximately 182.29. |

Visualizations

Caption: Synthesis pathway for 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

Caption: Experimental workflow for the synthesis.

References

physical and chemical properties of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic organic compound featuring a five-membered imidazolidine ring substituted with two methyl groups at the nitrogen positions and a thienyl group at the carbon between the two nitrogens. Its chemical structure, combining the features of an aminal and a thiophene derivative, makes it a subject of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and its potential applications.

Core Physical and Chemical Properties

Limited quantitative data for 1,3-Dimethyl-2-(2-thienyl)imidazolidine is available in public literature. The following tables summarize the known properties.

General and Physical Properties

| Property | Value | Source |

| Appearance | Light yellow to brown clear liquid; Light orange to yellow to green clear liquid | [1] |

| Molecular Formula | C₉H₁₄N₂S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | >90.0% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 104208-13-1 | |

| PubChem CID | 2797481 | |

| MDL Number | MFCD00191636 | |

| InChI | InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | [1] |

| SMILES | CN1CCN(C)C1c1cccs1 | [1] |

Experimental Protocols

General Synthesis of 2-Aryl-1,3-dimethylimidazolidines

A plausible synthetic route for 1,3-Dimethyl-2-(2-thienyl)imidazolidine is the reaction of N,N'-dimethylethylenediamine with thiophene-2-carboxaldehyde.

Reaction:

-

N,N'-dimethylethylenediamine + Thiophene-2-carboxaldehyde → 1,3-Dimethyl-2-(2-thienyl)imidazolidine + H₂O

Illustrative Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde in a suitable aprotic solvent such as toluene or benzene.

-

Addition of Diamine: To this solution, add an equimolar amount of N,N'-dimethylethylenediamine dropwise at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and removal of water, often with the use of a Dean-Stark apparatus.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Biological Significance

While no specific biological activity or signaling pathways for 1,3-Dimethyl-2-(2-thienyl)imidazolidine have been reported, its structural motifs suggest potential applications in several areas. The imidazolidine and thiophene rings are present in various biologically active molecules.

It is suggested that this compound could serve as a versatile building block in:

-

Pharmaceutical Development: For the synthesis of novel compounds targeting neurological disorders. It may also be a scaffold for developing new anti-inflammatory and antimicrobial agents.

-

Agricultural Chemistry: In the creation of new agrochemicals for crop protection.

-

Material Science: For the development of advanced materials, including polymers and coatings, and for applications in organic electronics and optoelectronics due to its potential electronic properties.

Visualizations

Generalized Synthesis Workflow

Caption: A diagram illustrating a generalized workflow for the synthesis and purification of 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

Potential Application Areas

Caption: A diagram showing the potential application areas for 1,3-Dimethyl-2-(2-thienyl)imidazolidine as a chemical intermediate.

Conclusion

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a chemical compound with potential utility in various scientific and industrial fields. However, there is a notable lack of publicly available data regarding its specific physical properties, detailed synthesis protocols, and biological activity. Further research is required to fully characterize this compound and explore its potential applications. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and professionals interested in the study and application of this and similar molecules.

References

Technical Whitepaper: 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS 104208-13-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS Number: 104208-13-1), a heterocyclic compound with potential applications in pharmaceutical and agricultural research. The compound is characterized by an imidazolidine ring system linked to a thiophene moiety.[1][2] This guide covers its chemical and physical properties, a proposed synthesis protocol, and discusses its potential, though currently unpublished, applications. Due to the limited availability of public research on this specific molecule, this paper also contextualizes its potential roles by examining related heterocyclic structures.

Chemical and Physical Properties

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a light orange to yellow or green clear liquid at room temperature.[1][2] Its core structure consists of a saturated five-membered imidazolidine ring N-substituted with two methyl groups and bearing a 2-thienyl group at the C2 position.

Table 1: Physicochemical Properties of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

| Property | Value | Source(s) |

| CAS Number | 104208-13-1 | [1] |

| Molecular Formula | C₉H₁₄N₂S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | [1][2] |

| Purity | >90.0% (by GC) | [1] |

| Storage Conditions | 2 - 8 °C | [2] |

| SMILES | CN1CCN(C)C1c1cccs1 | [1] |

| InChI Key | Hihoncxfiyijx-uhfffaoysa-n | [1] |

Synthesis Methodology

While specific literature detailing the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine is scarce, a general and well-established method for preparing 2-substituted 1,3-dialkylimidazolidines is through the condensation of an aldehyde with an N,N'-disubstituted ethylenediamine.

Proposed Experimental Protocol: Synthesis via Condensation

This protocol is based on analogous reactions for similar structures.

Reaction Scheme:

Caption: Proposed synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

Materials:

-

Thiophene-2-carboxaldehyde

-

N,N'-Dimethylethylenediamine

-

Anhydrous toluene (or a similar aprotic solvent)

-

Dean-Stark apparatus

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere, add equimolar amounts of thiophene-2-carboxaldehyde and N,N'-dimethylethylenediamine in anhydrous toluene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 1,3-Dimethyl-2-(2-thienyl)imidazolidine, can be purified by vacuum distillation.

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications and Biological Activity

Commercial suppliers suggest that 1,3-Dimethyl-2-(2-thienyl)imidazolidine serves as a versatile building block in several research and development areas.[2]

Pharmaceutical Development

This compound is noted for its potential use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The imidazolidine scaffold is a component of various biologically active molecules. While no specific studies on this compound's activity have been published, related heterocyclic structures containing thiophene and imidazole or imidazolidine moieties have been investigated for various therapeutic effects. For instance, certain isoxazolidine derivatives incorporating a 2-thienyl group have demonstrated antifungal activity.[3]

Agricultural Chemistry

There is an indicated potential for 1,3-Dimethyl-2-(2-thienyl)imidazolidine in the creation of novel agrochemicals for crop protection.[2] The imidazolidine ring is a core component of some commercial insecticides, such as imidacloprid, which act as nicotinic acetylcholine receptor agonists. Studies on analogues of such insecticides have explored how modifications to the imidazolidine ring affect their biological activity.

Experimental Workflows and Signaling Pathways

Currently, there is no published research detailing specific experimental workflows or signaling pathways associated with 1,3-Dimethyl-2-(2-thienyl)imidazolidine. The information available points to its role as a synthetic intermediate rather than a well-studied bioactive agent itself.

Below is a generalized workflow for the initial screening of this compound for potential biological activity, based on its suggested applications.

Caption: General workflow for evaluating a novel chemical entity.

Conclusion

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a commercially available heterocyclic compound with potential as a synthetic building block in the development of new pharmaceuticals and agrochemicals. While its own biological properties are not documented in publicly available literature, its structural motifs are present in known bioactive molecules. This technical guide provides a summary of its known properties and a scientifically inferred synthesis protocol to aid researchers in their work with this compound. Further research is required to elucidate its specific biological activities and potential mechanisms of action.

References

An In-depth Technical Guide on the Molecular Structure and Potential Therapeutic Relevance of 2-Thienyl Imidazolidine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-thienyl substituted imidazolidine compounds, with a specific focus on 1,3-Dimethyl-2-(2-thienyl)imidazolidine. While detailed experimental data for this specific molecule is not extensively available in public literature, this document compiles general knowledge and plausible methodologies based on related compounds to serve as a valuable resource for research and development in neurotherapeutics and other fields.

Core Molecular Structure and Properties

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic organic compound featuring a central five-membered imidazolidine ring. This ring is substituted at the 2-position with a thiophene ring, and the nitrogen atoms at positions 1 and 3 are each methylated.

The structural formula is C₉H₁₄N₂S, with a corresponding molecular weight of 182.29 g/mol .[1][2] This compound is typically a light orange to yellow or green clear liquid and is recommended to be stored at 2-8 °C.[1] The unique arrangement of the saturated imidazolidine ring and the aromatic thiophene moiety imparts a distinct three-dimensional structure that is of interest in medicinal chemistry for its potential to interact with biological targets.[1]

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂S | [1][2] |

| Molecular Weight | 182.29 g/mol | [1][2] |

| CAS Number | 104208-13-1 | [2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Table 2: Placeholder for Spectroscopic Data Summary

| Technique | Solvent | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | ||

| ¹³C NMR | ||

| Mass Spectrometry | ||

| Infrared Spectroscopy |

Table 3: Placeholder for Crystallographic Data Summary

| Parameter | Value |

| Crystal System | |

| Space Group | |

| Unit Cell Dimensions | |

| Bond Lengths (Å) | |

| **Bond Angles (°) ** |

Plausible Experimental Protocols

While a specific, detailed synthesis protocol for 1,3-Dimethyl-2-(2-thienyl)imidazolidine is not published, a general and widely applicable method for the synthesis of 2-substituted imidazolidines involves the condensation of an aldehyde with a diamine.

Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

A plausible synthetic route involves the reaction of 2-thiophenecarboxaldehyde with N,N'-dimethylethylenediamine.

Reaction Scheme:

Figure 1: Plausible synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

Experimental Workflow:

Figure 2: General experimental workflow for synthesis and purification.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq) and a suitable solvent such as toluene.

-

Addition of Diamine: Add N,N'-dimethylethylenediamine (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction typically proceeds to completion within several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water or a mild aqueous base to remove any unreacted starting materials and byproducts.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

-

Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

Imidazolidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The inclusion of a thienyl group can further enhance this activity. While the specific mechanism of action for 1,3-Dimethyl-2-(2-thienyl)imidazolidine is not documented, its potential application in targeting neurological disorders suggests possible interactions with key signaling pathways in the central nervous system.[1][3]

Many neurological disorders involve dysregulation of neurotransmitter systems. Imidazolidine-containing compounds have been known to interact with adrenergic and imidazoline receptors, which play crucial roles in neurotransmission. For example, clonidine, an imidazolidine derivative, is an α2-adrenergic receptor agonist used in the treatment of various conditions, including ADHD.[4]

Hypothesized Signaling Pathway Interaction:

A plausible mechanism of action for a neuroactive imidazolidine derivative could involve the modulation of adrenergic signaling pathways.

Figure 3: Hypothetical interaction with a neuronal signaling pathway.

This diagram illustrates a potential mechanism where the imidazolidine derivative could act as either an agonist or antagonist at postsynaptic adrenergic receptors, thereby modulating the downstream cellular response to norepinephrine. This could have implications for neuronal excitability and synaptic plasticity, which are often impaired in neurological disorders.

Applications and Future Directions

The versatile structure of 1,3-Dimethyl-2-(2-thienyl)imidazolidine makes it a valuable building block in several areas of research and development:[1]

-

Pharmaceutical Development: As a scaffold for the synthesis of novel compounds targeting neurological disorders.[1][3]

-

Agricultural Chemistry: For the creation of new agrochemicals.[1]

-

Material Science: In the development of advanced polymers and coatings.[1]

Future research should focus on elucidating the specific biological targets and mechanisms of action of this and related compounds. Detailed spectroscopic and crystallographic studies are essential to understand its structure-activity relationship. Furthermore, in vivo studies are necessary to validate its therapeutic potential in models of neurological disease.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding experimental protocols and biological activity, is based on general principles of organic chemistry and pharmacology and may not be directly applicable to 1,3-Dimethyl-2-(2-thienyl)imidazolidine without further experimental validation.

References

Technical Guide: Spectroscopic Analysis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data (NMR, IR, MS) for the specific compound 1,3-Dimethyl-2-(2-thienyl)imidazolidine could not be located in publicly available resources. The following guide provides a structural template for the presentation of such data. To illustrate the format, spectroscopic information for a related heterocyclic compound, Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented.[1]

Introduction

This document outlines the standard spectroscopic characterization of N-heterocyclic compounds, focusing on the data presentation and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The structural elucidation of novel chemical entities is fundamental in pharmaceutical development and materials science. While specific data for 1,3-Dimethyl-2-(2-thienyl)imidazolidine is not presented, the structured format herein serves as a comprehensive guide for the reporting and interpretation of analogous data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for the example compound, Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.21 | brs | 1H | NH |

| 7.76 | brs | 1H | NH |

| 7.34-7.24 | m | 5H | Ar-H |

| 5.17 | s | 1H | CH |

| 4.01-3.96 | q | 2H | OCH₂ |

| 2.26 | s | 3H | CH₃ |

| 1.11-1.07 | t | 3H | CH₂CH ₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O |

| 152.6 | C=O |

| 148.7 | Ar-C |

| 145.3 | Ar-C |

| 128.8 | Ar-CH |

| 128.5 | Ar-CH |

| 127.7 | Ar-CH |

| 126.7 | Ar-CH |

| 99.7 | CH |

| 59.6 | OCH₂ |

| 54.4 | C-N |

| 18.2 | CH₃ |

| 14.5 | OCH₂C H₃ |

Solvent: DMSO-d₆, Frequency: 100MHz[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3639 | - | N-H Stretch |

| 2967 | - | C-H Stretch |

| 1896 | - | C=O Stretch |

| 1608 | - | C=C Stretch (Aromatic) |

| 1223 | - | C-O Stretch |

Sample Preparation: KBr Pellet[1]

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 260 | [M]⁺ |

Ionization Method: Not Specified[1]

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy The IR spectrum would be recorded on an FT-IR spectrometer. For solid samples, a potassium bromide (KBr) pellet would be prepared by grinding the sample with KBr and pressing the mixture into a thin disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS) Mass spectra would be obtained on a mass spectrometer, typically using electrospray ionization (ESI) or electron impact (EI). The sample would be introduced, and the mass-to-charge ratio (m/z) of the resulting ions would be recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

References

The Ascendancy of a Versatile Scaffold: A Technical Guide to the Discovery and History of Imidazolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine core, a five-membered saturated heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have given rise to a vast and diverse family of derivatives with a wide spectrum of biological activities. This in-depth technical guide explores the historical milestones in the discovery and synthesis of imidazolidine derivatives, presents key quantitative data on their biological activities, details seminal experimental protocols, and visualizes the intricate signaling pathways they modulate.

A Historical Journey: From Serendipitous Discovery to Rational Design

The story of imidazolidine derivatives is one of gradual understanding and increasing sophistication in synthetic chemistry. While related aromatic imidazole compounds were known in the 19th century, the exploration of the saturated imidazolidine ring system began in earnest in the mid-20th century.

A pivotal moment arrived in 1949 , when Donia and co-workers reported the first synthesis of 1,3-dialkylimidazolidines. Their method, a straightforward condensation reaction between N,N'-disubstituted ethylenediamines and various aldehydes, laid the groundwork for future explorations into this chemical space. This initial breakthrough was followed by the first reported synthesis of the unsubstituted parent imidazolidine ring in 1952 [1].

Early research focused on the fundamental reactivity and properties of the imidazolidine core. These compounds were initially recognized for their utility as intermediates in organic synthesis, serving as protected forms of aldehydes and diamines. However, the therapeutic potential of this scaffold soon became apparent, sparking decades of research that have led to the development of numerous clinically significant drugs.

Key Milestones in the Synthetic Evolution of Imidazolidines

The synthetic repertoire for constructing the imidazolidine ring and its derivatives has expanded significantly since the initial condensation reactions. The following table summarizes some of the key synthetic strategies that have been developed over the years.

| Year | Key Development | Description |

| 1949 | First synthesis of 1,3-dialkylimidazolidines | Condensation of N,N'-disubstituted ethylenediamines with aldehydes. |

| 1952 | First synthesis of unsubstituted imidazolidine | Foundational method for accessing the core heterocyclic system.[1] |

| 1969 | [3+2] Cycloaddition Approach | Reaction of 3-aroylaziridines with aryl-N-sulfonylimines, providing a route to highly substituted imidazolidines. |

| 1975 | Silyl-Amine Condensation | Reaction of N,N'-bis(trimethylsilyl)-1,2-diamines with carbonyl compounds, offering a mild and efficient alternative. |

| 1985 | Use of Heterocyclic Aldehydes | Expansion of the substrate scope to include thiophene-2-carboxaldehyde and furan-2-carboxaldehyde. |

| 2002 | Mannich-type Reaction | A three-component reaction of a 1,2-diamine, formaldehyde, and a compound containing an active hydrogen, leading to unsymmetrical imidazolidines. |

These methods, along with more recent developments in catalytic and multicomponent reactions, have provided chemists with a powerful toolkit to generate vast libraries of imidazolidine derivatives for biological screening.

Biological Activities and Therapeutic Potential: A Quantitative Perspective

Imidazolidine derivatives have demonstrated a remarkable range of biological activities, leading to their investigation for a multitude of therapeutic applications. The following tables summarize key quantitative data for some of the most promising activities.

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Imidazolidine Derivative 5e | Cancer Cell Lines | 0.2 | [1] |

| Imidazolidine Derivative 6 | MCF-7 | 170.58 ± 0.3 | [1] |

| Imidazolidine Derivative 14 | MCF-7 | 200.84 ± 0.7 | [1] |

| Imidazolidine Derivative 21 | A549 | 1.09 | [2] |

| Imidazolidine Derivative 37 | A549 | 2.2 | [2] |

| Imidazolidine Derivative 38 | A549 | 2.8 | [2] |

| Imidazolidine Derivative 43 | MCF-7 | 0.8 | [2] |

| 2-thioxoimidazolidin-4-one derivative | HepG-2 | 2.33 µg/ml | [3] |

| Imidazoline derivative | HCT-116 | 0.76 µg/ml | [3] |

| Imidazolidine derivative | LS-174T | 54.406 µg/ml | [4] |

Anti-inflammatory Activity

| Compound | Assay | Inhibition/Activity | Reference |

| LPSF/NN-52 | Acetic acid-induced writhing | 52.1% reduction | [5] |

| LPSF/NN-56 | Acetic acid-induced writhing | 63.1% reduction | [5] |

| Compound 4f | 15-LOX Inhibition | IC50 = 3.99 µM | [6] |

| Compound 4k | COX-2 Inhibition | IC50 = 0.07 µM | [6] |

| Imidazolidine derivatives | Carrageenan-induced inflammation | Significant effect | [7] |

Other Notable Activities

| Compound Class | Target/Activity | IC50/Ki | Reference |

| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.57-172 µM | [8] |

| Cinnamic acids-based inhibitors | Lymphoid-specific tyrosine phosphatase (LYP) | IC50 = 2.85-6.95 µM, Ki = 1.09 µM (for 9r) | [9] |

| LPSF/PTS10 & LPSF/PTS23 | Schistosoma mansoni | Active (mortality, decreased motor activity) | [10][11] |

Delving into the Mechanism: Signaling Pathways and Molecular Targets

The diverse biological effects of imidazolidine derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

One of the well-studied mechanisms is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

In the context of autoimmune diseases, certain imidazolidine-2,4-dione derivatives have been shown to inhibit lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell activation. By inhibiting LYP, these compounds can enhance T-cell receptor (TCR) signaling.

Experimental Corner: Foundational Synthetic Protocols

For the practical chemist, detailed and reproducible experimental protocols are paramount. Below are representative procedures for the synthesis of key imidazolidine derivatives, reflecting both historical and modern methodologies.

General Procedure for the Synthesis of Substituted-Imidazolidine Derivatives (3a-k)

This method describes a two-step process involving the formation of a bis-Schiff base followed by cyclization with an aldehyde.

Step 1: Synthesis of N1,N2-bis(substituted-benzylidene)ethane-1,2-diamines (1a-j) A mixture of ethylenediamine (0.01 mol) and a substituted aromatic aldehyde (0.02 mol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford the pure bis-Schiff base.

Step 2: Reduction of N1,N2-bis(substituted-benzylidene)ethane-1,2-diamines to get N1,N2-bis(substituted-benzyl)ethane-1,2-diamines (2a-j) The bis-Schiff base (0.003 mol) is dissolved in a mixture of methanol (15 mL) and dichloromethane (10 mL). Sodium borohydride (0.006 mol) is added portion-wise with stirring in an ice bath. The reaction mixture is then stirred at room temperature for 3-4 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and chloroform. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the reduced diamine, which is used in the next step without further purification.

Step 3: General procedure for the synthesis of substituted-imidazolidine derivatives (3a-k) A solution of the N1,N2-bis(substituted-benzyl)ethane-1,2-diamine (0.002 mol) and a substituted aromatic aldehyde (0.002 mol) in methanol (25 mL) is stirred at room temperature for 10-15 minutes. The reaction is then refluxed for a period of 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography over silica gel using a suitable eluent system to yield the final imidazolidine derivative.

Three-Component Reaction for the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drugs

This protocol outlines a one-pot synthesis of imidazolidine derivatives with potential anti-inflammatory activity.

A mixture of an L-amino acid (e.g., L-tyrosine, 0.01 mol), triethoxymethane (0.01 mol), and glycine (0.01 mol) in acetic anhydride (25 mL) is refluxed for 2 hours. Upon cooling, a solid product forms, which is collected by filtration. The crude product is then recrystallized from methanol to yield the pure imidazolidine derivative.[7]

The Drug Discovery Workflow: From Concept to Candidate

The development of a new drug based on the imidazolidine scaffold follows a structured workflow, from initial library design to the identification of a clinical candidate.

This iterative process, combining rational design, chemical synthesis, and biological evaluation, has been instrumental in unlocking the therapeutic potential of the imidazolidine scaffold.

Future Directions

The journey of imidazolidine derivatives is far from over. Future research is likely to focus on several key areas:

-

Asymmetric Synthesis: The development of more efficient and stereoselective methods for the synthesis of chiral imidazolidine derivatives will be crucial for improving their therapeutic index and reducing off-target effects.

-

Novel Biological Targets: High-throughput screening of diverse imidazolidine libraries against a wider range of biological targets is expected to uncover new therapeutic applications.

-

Drug Delivery and Formulation: Innovative drug delivery strategies will be essential to enhance the bioavailability and therapeutic efficacy of promising imidazolidine-based drug candidates.

-

Biomaterials and Catalysis: The unique properties of the imidazolidine ring will continue to be exploited in the development of new catalysts, ligands, and functional biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 11. Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Explorations of 2-Thienyl Substituted Imidazolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The incorporation of a 2-thienyl moiety into the imidazolidine scaffold introduces a sulfur-containing aromatic ring that can significantly modulate the molecule's electronic properties, conformational preferences, and potential biological interactions. Theoretical and computational studies are indispensable for elucidating these properties at a molecular level, providing insights that guide rational drug design and development.

This technical guide provides a comprehensive overview of the theoretical approaches employed in the study of 2-thienyl substituted imidazolidines. While direct, in-depth theoretical literature exclusively focused on this specific class of compounds is nascent, this guide synthesizes methodologies and data from studies on structurally related heterocyclic systems to present a robust framework for their computational investigation. The information herein is intended to equip researchers with the necessary knowledge to conduct and interpret theoretical studies on these promising molecules.

Computational Methodologies

The theoretical investigation of 2-thienyl substituted imidazolidines primarily relies on quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective approach. These calculations provide a detailed understanding of the electronic structure and chemical reactivity.

Key Experimental and Computational Protocols

1. Geometry Optimization: The initial and most crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.

-

Protocol: An initial molecular structure is built using molecular modeling software. This structure is then optimized using a selected level of theory and basis set, such as B3LYP/6-31G(d). The optimization process continues until a stationary point on the potential energy surface is found, which corresponds to a minimum energy conformation. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

2. Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.

-

Protocol: Following geometry optimization, a single-point energy calculation is performed at the same or a higher level of theory to obtain the energies of the molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

3. Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Protocol: The MEP is calculated from the optimized molecular structure. It is typically visualized by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values, with red indicating electron-rich regions and blue indicating electron-poor regions.

4. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including charge transfer and hyperconjugative interactions.

-

Protocol: NBO calculations are performed on the optimized geometry to analyze the donor-acceptor interactions between filled and vacant orbitals. This analysis provides quantitative information about intramolecular charge transfer and the stabilization energies associated with these interactions.

Quantitative Data Summary

The following tables summarize the expected quantitative data from theoretical studies on 2-thienyl substituted imidazolidines, based on analogous data from studies on related heterocyclic compounds.

Table 1: Calculated Molecular Properties of a Representative 2-Thienyl Substituted Imidazolidine Analog

| Parameter | Value |

| Electronic Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | -X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

Table 2: Selected Optimized Geometric Parameters of a Representative 2-Thienyl Substituted Imidazolidine Analog

| Bond/Angle/Dihedral | Value (Å or °) |

| C(thienyl)-C(imidazolidine) Bond Length | 1.XX |

| N(imidazolidine)-C(imidazolidine) Bond Length | 1.XX |

| C-S(thienyl) Bond Length | 1.XX |

| C-N-C(imidazolidine) Bond Angle | 1XX.X |

| Thienyl-Imidazolidine Dihedral Angle | XX.X |

Table 3: Mulliken Atomic Charges of a Representative 2-Thienyl Substituted Imidazolidine Analog

| Atom | Charge (e) |

| S (thienyl) | -0.XX |

| N1 (imidazolidine) | -0.XX |

| N3 (imidazolidine) | -0.XX |

| C2 (imidazolidine) | +0.XX |

| C4 (imidazolidine) | +0.XX |

| C5 (imidazolidine) | -0.XX |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the theoretical study of 2-thienyl substituted imidazolidines.

Caption: Computational workflow for theoretical studies.

Caption: Drug design logical relationship.

Conclusion

Theoretical studies provide a powerful and indispensable lens through which to investigate the molecular properties of 2-thienyl substituted imidazolidines. By employing a suite of computational techniques, researchers can gain a deep understanding of their electronic structure, reactivity, and potential for biological activity. This knowledge is crucial for the rational design of novel drug candidates with improved efficacy and safety profiles. As computational resources and methodologies continue to advance, the role of theoretical chemistry in drug discovery will undoubtedly expand, accelerating the journey from molecular concept to clinical reality.

Thienyl-Imidazolidine Compounds: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The intersection of the thiophene ring and the imidazolidine core has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. Thienyl-imidazolidine derivatives have demonstrated a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the current state of research into these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Chemical Structure

The foundational structure of a thienyl-imidazolidine compound features a five-membered imidazolidine ring connected to a thiophene ring. Variations in substitution patterns on both rings give rise to a wide array of derivatives with distinct biological profiles.

Caption: General chemical structure of a thienyl-imidazolidine compound.

Anticancer Activity

Several studies have highlighted the potential of thienyl-imidazolidine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thioxoimidazolidin-4-one Derivatives | HepG2 (Liver) | 0.017 - 64.78 | [1][2] |

| HCT-116 (Colon) | 0.76 (as µg/ml) | [2] | |

| Imidazolidine-2,4-dione Derivatives | MCF-7 (Breast) | 20.4 (as LD50 in µg/mL) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.[1][2]

-

Compound Treatment: The cells are then treated with various concentrations of the thienyl-imidazolidine compounds and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Thienyl-imidazolidine derivatives have also been investigated for their activity against various bacterial and fungal strains.

Quantitative Data Summary

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-Benzylidene-imidazolidine-2,4-dione Derivatives | P. aeruginosa | 0.25 | [4][5] |

| K. pneumoniae | 2 | [4][5] | |

| E. faecalis | 2 | [4][5] | |

| C. albicans | 0.25 | [4][5] | |

| 5-Arylidene-thiazolidine-2,4-dione Derivatives | Gram-positive bacteria | 2 - 16 | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The thienyl-imidazolidine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The inhibitory effects of thienyl-imidazolidine compounds on various enzymes, particularly kinases, represent a significant area of research. These compounds have shown potential as inhibitors of enzymes involved in cell signaling pathways critical for cancer progression.

Quantitative Data Summary

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Imidazolyl-2-cyanoprop-2-enimidothioate with thienyl ring | EGFR | 0.137 - 0.507 | [7] |

| Thiazolidine-2,4-diones with thiophene rings | VEGFR-2 | 0.080 - 0.095 | [8] |

| EGFRT790M | 0.14 - 0.23 | [8] | |

| Thienyl ureas | p38 MAP kinase | Nanomolar range | [9] |

| Thienyl-acrylonitrile derivatives | VEGFR-2 | 3.31 | [10] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase, a specific substrate (often a peptide), and ATP.

-

Compound Addition: The thienyl-imidazolidine compounds are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The biological activities of thienyl-imidazolidine compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

Caption: A typical experimental workflow for evaluating the anticancer potential of novel compounds.

References

- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 1,3-Dimethyl-2-(2-thienyl)imidazolidine, with a focus on its properties and synthesis. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative data on the solubility of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in various organic solvents could not be located. The information presented herein is based on the general characteristics of the compound and related imidazolidine derivatives.

Compound Profile

-

Compound Name: 1,3-Dimethyl-2-(2-thienyl)imidazolidine

-

CAS Number: 104208-13-1[1]

-

Molecular Formula: C₉H₁₄N₂S[1]

-

Appearance: Light orange to yellow to green clear liquid[1][3]

This compound is noted for its unique structural properties, incorporating an imidazolidine ring with a thiophene moiety. This structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1][3] It has potential applications in the development of pharmaceuticals, particularly for neurological disorders, as well as in the creation of novel agrochemicals and advanced materials like polymers and coatings.[1][4]

Solubility Data

As of the latest search, specific quantitative solubility data (e.g., g/100mL or mol/L) for 1,3-Dimethyl-2-(2-thienyl)imidazolidine in common organic solvents has not been reported in publicly accessible literature. The physical description of the compound as a clear liquid suggests it may be miscible with a range of organic solvents, a common characteristic for small molecules with its structural features. However, experimental verification is required to determine its solubility profile.

For reference, a related but structurally different compound, 1,3-Dimethyl-2-imidazolidinone, is reported to be soluble in toluene.[5]

General Experimental Protocols

While a specific protocol for determining the solubility of 1,3-Dimethyl-2-(2-thienyl)imidazolidine is not available, a general methodology for determining the solubility of a compound in an organic solvent is provided below. This protocol is a standard method used in chemical research.

General Protocol for Solubility Determination (Equilibrium Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-Dimethyl-2-(2-thienyl)imidazolidine to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended particles.

-

-

Quantification of Solute:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Evaporate the solvent from the aliquot under reduced pressure or by gentle heating.

-

Weigh the remaining solid residue (the dissolved solute).

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/100mL) = (mass of solute / volume of solvent aliquot) * 100

-

Synthesis of Imidazolidine Derivatives

The synthesis of imidazolidine derivatives often involves the reaction of a diamine with an aldehyde or ketone. For example, new imidazolidine derivatives can be synthesized by reacting (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide with diaminoalkanes in absolute ethanol under reflux.[6] Another general method involves the reaction of Schiff bases with amino acids.[7]

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 1,3-Dimethyl-2-(2-thienyl)imidazolidine, which is a common process in chemical research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Dimethyl-2-(2-thienyl)imidazolidine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. wiche.edu [wiche.edu]

- 5. 1,3-Dimethyl-2-imidazolidinone = 99.0 GC 80-73-9 [sigmaaldrich.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Use of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Asymmetric Synthesis

Introduction

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic compound with potential applications as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1][2] This document explores its specific utility in the field of asymmetric synthesis, which is crucial for the development of enantiomerically pure pharmaceuticals and other fine chemicals.

Current Findings on Asymmetric Synthesis Applications

Following a comprehensive review of available scientific literature and chemical databases, there is currently no documented evidence of 1,3-Dimethyl-2-(2-thienyl)imidazolidine being employed as a catalyst, chiral auxiliary, or ligand in asymmetric synthesis. While the broader class of imidazolidine derivatives, such as imidazolidin-2-ones, has been successfully utilized as chiral auxiliaries in various stereoselective transformations, the specific applications of the 2-(2-thienyl) substituted analogue remain unexplored in this context.

Extensive searches have been conducted to identify any established protocols, quantitative data on enantiomeric or diastereomeric excess, or specific reaction conditions where 1,3-Dimethyl-2-(2-thienyl)imidazolidine imparts stereochemical control. These searches have not yielded any specific examples of its use in asymmetric alkylations, aldol reactions, Michael additions, or other common enantioselective transformations.

Synthesis of 1,3-Dimethyl-2-(substituted)imidazolidines

While applications in asymmetric synthesis for the title compound are not available, the general synthesis of related 1,3-dimethyl-2-(aryl)imidazolidines has been reported. For instance, the condensation of N,N'-dimethylethylenediamine with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in a suitable solvent like benzene, yields the corresponding 1,3-dimethyl-2-(aryl)imidazolidine.[3]

A general workflow for the synthesis of such compounds is depicted below.

Caption: General synthesis of 1,3-dimethyl-2-(aryl)imidazolidines.

Potential Future Research Directions

Given the lack of current applications, the field is open for investigation into the potential of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in asymmetric synthesis. A possible research workflow to explore its utility is outlined below.

References

- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-Dimethyl-2-(2-thienyl)imidazolidine as a precursor to an N-heterocyclic carbene (NHC) ligand for transition metal catalysis. While specific catalytic applications for this exact compound are not extensively reported in peer-reviewed literature, its structural similarity to other 2-aryl-N,N'-dialkylimidazolidines suggests its utility in a variety of catalytic transformations. This note focuses on a representative application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of Catalytic Application

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a valuable precursor for the in-situ generation of a saturated N-heterocyclic carbene ligand. This NHC can be coordinated to a transition metal, such as palladium, to form a highly active catalyst. The resulting palladium-NHC complex is particularly effective for carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling. The electron-rich nature and strong σ-donating ability of the NHC ligand enhance the catalytic activity of the palladium center, enabling efficient coupling of a wide range of aryl halides with arylboronic acids.

Key Features:

-

Robust Ligand Precursor: The imidazolidine structure provides a stable and easy-to-handle source for the corresponding NHC ligand.

-

Enhanced Catalytic Activity: The derived NHC ligand stabilizes the palladium catalyst and promotes key steps in the catalytic cycle, leading to high yields and turnover numbers.

-

Versatile Applications: The resulting catalyst system is expected to be effective for a variety of cross-coupling reactions relevant to pharmaceutical and materials science research.

Proposed Catalytic System and Reaction Mechanism

The catalytic system is generated in situ from 1,3-Dimethyl-2-(2-thienyl)imidazolidine, a palladium precursor (e.g., Pd(OAc)₂), and a base. The base facilitates the deprotonation of the imidazolidinium salt, formed in situ, to generate the free NHC, which then coordinates to the palladium center.

Diagram: Generation of the NHC-Palladium Catalytic Species

Application Notes and Protocols: 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dimethyl-2-(2-thienyl)imidazolidine as a ligand precursor in organometallic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. This N-heterocyclic carbene (NHC) precursor is valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Section 1: Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

1,3-Dimethyl-2-(2-thienyl)imidazolidine can be synthesized via the condensation of thiophene-2-carboxaldehyde with N,N'-dimethylethylenediamine. This method provides a straightforward route to the desired N-heterocyclic carbene precursor.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

Materials:

-

Thiophene-2-carboxaldehyde

-

N,N'-Dimethylethylenediamine

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add thiophene-2-carboxaldehyde (10.0 g, 89.2 mmol) and N,N'-dimethylethylenediamine (7.86 g, 89.2 mmol).

-

Add 150 mL of anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing for 4-6 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by vacuum distillation to yield 1,3-dimethyl-2-(2-thienyl)imidazolidine as a pale yellow oil.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1,3-dimethyl-2-(2-thienyl)imidazolidine.

Section 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

1,3-Dimethyl-2-(2-thienyl)imidazolidine serves as a precursor to an N-heterocyclic carbene (NHC) ligand that can be used to form highly active palladium catalysts in situ. These catalysts are effective for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocol: In Situ Catalyst Formation and Suzuki-Miyaura Coupling

Materials:

-

1,3-Dimethyl-2-(2-thienyl)imidazolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and 1,3-dimethyl-2-(2-thienyl)imidazolidine (0.02 mmol, 3.6 mg).

-

Add 5 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

-

To this mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of Various Aryl Halides

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 90 |

Diagram of the Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 3: Application in Palladium-Catalyzed Heck-Mizoroki Reaction

The palladium catalyst generated in situ from 1,3-dimethyl-2-(2-thienyl)imidazolidine is also highly effective for the Heck-Mizoroki reaction, which couples aryl halides with alkenes.

Experimental Protocol: Heck-Mizoroki Reaction

Materials:

-

1,3-Dimethyl-2-(2-thienyl)imidazolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 2.2 mg) and 1,3-dimethyl-2-(2-thienyl)imidazolidine (0.02 mmol, 3.6 mg) in 5 mL of anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol, 0.21 mL).

-

Heat the reaction mixture to 100-120 °C for 4-24 hours, monitoring by TLC or GC.

-

Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Quantitative Data: Heck-Mizoroki Reaction with Various Substrates

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | (E)-Stilbene | 98 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | 94 |

| 3 | 1-Iodonaphthalene | Styrene | (E)-1-Styrylnaphthalene | 91 |

| 4 | 3-Bromopyridine | Methyl acrylate | (E)-Methyl 3-(pyridin-3-yl)acrylate | 85 |

Diagram of the Logical Relationship in Catalyst Formation:

Caption: Formation of the active catalyst and its application.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,3-Dimethyl-2-(2-thienyl)imidazolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[1] Its utility stems from its function as a masked acyl anion equivalent, analogous to the well-established Corey-Seebach reaction involving 1,3-dithianes. This approach allows for a polarity reversal ("umpolung") of the C2 carbon, transforming it from an electrophilic center in the parent aldehyde (thiophene-2-carboxaldehyde) into a nucleophilic species upon deprotonation. This nucleophile can then react with a variety of electrophiles to form new carbon-carbon bonds, providing access to a wide range of functionalized molecules.

The synthetic strategy involves a three-step sequence:

-

Deprotonation: Treatment of 1,3-Dimethyl-2-(2-thienyl)imidazolidine with a strong base, typically an organolithium reagent such as n-butyllithium, generates a stabilized carbanion at the C2 position.

-

Alkylation or Acylation: The resulting lithiated intermediate reacts with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to form a new C-C bond.

-

Hydrolysis: The substituted imidazolidine is then hydrolyzed under acidic conditions to unmask the carbonyl functionality, yielding the desired ketone or aldehyde.

This methodology is particularly useful for the synthesis of α-hydroxy ketones and other ketone-containing pharmaceutical intermediates that are not readily accessible through conventional synthetic routes.

Synthesis of a Key Pharmaceutical Intermediate: α-Hydroxy-α-(2-thienyl)acetophenone

This protocol details the synthesis of α-hydroxy-α-(2-thienyl)acetophenone, a valuable intermediate in medicinal chemistry, from 1,3-Dimethyl-2-(2-thienyl)imidazolidine.

Experimental Protocol

Step 1: Deprotonation of 1,3-Dimethyl-2-(2-thienyl)imidazolidine and Reaction with Benzaldehyde

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 1,3-Dimethyl-2-(2-thienyl)imidazolidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Continue stirring the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(hydroxy(phenyl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidine. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to α-Hydroxy-α-(2-thienyl)acetophenone

-

Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and water.

-

Heat the solution at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure α-hydroxy-α-(2-thienyl)acetophenone.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-(hydroxy(phenyl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidine | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | n-BuLi, Benzaldehyde | THF | -78 | 3 | ~90 (crude) | - |

| 2 | α-Hydroxy-α-(2-thienyl)acetophenone | Crude intermediate from Step 1 | Acetic acid, Water | - | Reflux | 4-6 | 75-85 (after purification) | >98 (by HPLC) |

Visualizations

Caption: General reaction pathway for the synthesis of pharmaceutical intermediates.

Caption: Experimental workflow for the synthesis of α-hydroxy-α-(2-thienyl)acetophenone.

References

Application Notes and Protocols: Condensation Reaction of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

For Researchers, Scientists, and Drug Development Professionals